6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one 6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one
Brand Name: Vulcanchem
CAS No.: 917908-11-3
VCID: VC16910917
InChI: InChI=1S/C6H9NO2/c1-6-2-3-9-5(8)7(6)4-6/h2-4H2,1H3
SMILES:
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one

CAS No.: 917908-11-3

Cat. No.: VC16910917

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one - 917908-11-3

Specification

CAS No. 917908-11-3
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name 6-methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one
Standard InChI InChI=1S/C6H9NO2/c1-6-2-3-9-5(8)7(6)4-6/h2-4H2,1H3
Standard InChI Key JBKHBZITVSTSHO-UHFFFAOYSA-N
Canonical SMILES CC12CCOC(=O)N1C2

Introduction

Nomenclature and Structural Identification

The systematic name 6-methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one follows IUPAC conventions for bicyclic systems. The prefix bicyclo[4.1.0] denotes a fused ring system comprising a four-membered carbocycle and a one-membered bridge, with the bridgehead at position 0 . The numbering prioritizes the ketone group at position 2, while the oxygen (3-oxa) and nitrogen (1-aza) heteroatoms occupy their respective positions. The methyl group is appended to carbon 6.

Molecular Formula and Weight

The compound has the molecular formula C₆H₉NO₂, corresponding to a molecular weight of 127.14 g/mol and an exact mass of 127.0633 g/mol . The bicyclic framework contributes to its compact geometry, with a polar surface area (PSA) estimated at 43.37 Ų due to the ketone and ether oxygen .

Structural Features

Key structural attributes include:

  • Bicyclo[4.1.0]heptane core: A strained system with a four-membered oxacycle and a one-membered bridge.

  • Ketone group: Positioned at C2, enabling nucleophilic addition reactions.

  • Methyl substituent: At C6, influencing steric and electronic properties.

  • Heteroatoms: Oxygen (O) at C3 and nitrogen (N) at C1, contributing to hydrogen-bonding potential.

The strain inherent to the bicyclic system enhances reactivity, particularly in ring-opening transformations .

Synthesis and Synthetic Methodologies

Cyclopropanation Strategies

A reported synthesis involves ring-closing metathesis of α,β-unsaturated carbonyl precursors. For example, methyl 6-methyl-3-oxohept-6-enoate (CAS 59529-68-9) undergoes intramolecular cyclization under Grubbs catalyst conditions to form the bicyclic framework . Leyendecker et al. demonstrated that titanium-mediated cyclopropanation of enones yields analogous strained systems .

Literature Procedures

Marotta et al. optimized a route to related β-lactam derivatives using Staudinger ketene-imine cycloadditions, suggesting adaptability for synthesizing 6-methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one . Key steps include:

  • Preparation of a substituted β-lactam precursor.

  • Ring-expanding cyclopropanation via photochemical or thermal activation.

Physicochemical Properties

Spectral Data

While experimental spectra for the target compound are scarce, analogs provide insights:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

  • ¹H NMR: Deshielded bridgehead protons (δ 3.5–4.5 ppm) and methyl singlet (δ 1.2–1.5 ppm) .

  • ¹³C NMR: Ketone carbon at ~205 ppm, quaternary carbons at 50–70 ppm .

Thermodynamic Parameters

PropertyValue/EstimateSource Analog
Melting PointNot reported-
Boiling PointNot reported-
LogP (Partition Coeff.)~1.47
SolubilityModerate in DMSO

The LogP value suggests moderate lipophilicity, aligning with bicyclic ketones of similar size .

Chemical Reactivity and Derivatives

Ketone Reactivity

The C2 ketone participates in nucleophilic additions (e.g., Grignard reagents) and reductions (e.g., NaBH₄) to yield secondary alcohols or hydrocarbons . Steric hindrance from the bicyclic system may slow these reactions compared to acyclic analogs.

Ring-Opening Reactions

Acid-catalyzed hydrolysis of the oxabicyclo system generates γ-amino alcohols, valuable intermediates in alkaloid synthesis . For example, treatment with HCl yields a diol derivative via cleavage of the ether linkage.

Functionalization at C6

The methyl group at C6 can be oxidized to a carboxylic acid or hydroxylated under radical conditions, though the strained environment may favor side reactions .

Applications in Pharmaceutical Chemistry

β-Lactam Analogues

The 1-azabicyclo[4.1.0]heptan-2-one core resembles β-lactam antibiotics, suggesting potential as a penicillin or cephalosporin mimic . Structural modifications at C6 could modulate antibacterial activity or β-lactamase resistance.

Enzyme Inhibitors

Bicyclic ketones often serve as transition-state analogs for proteases and kinases. The rigid framework of this compound may enhance binding affinity to target enzymes .

Synthetic Intermediates

The compound’s strain and functional groups make it a precursor to γ-lactams and spirocyclic compounds via ring-expansion or cross-coupling reactions .

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